molecular formula C18H18N2O5 B11426221 3-(3,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11426221
M. Wt: 342.3 g/mol
InChI Key: LESIDTNMPFIAMO-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: is a chemical compound with the following structure:

C17H18O4\text{C}_{17}\text{H}_{18}\text{O}_4C17​H18​O4​

.

Preparation Methods

Industrial Production:: Industrial production methods for this compound are not widely documented. It is likely that research and development in academic and pharmaceutical laboratories have explored its synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions could yield reduced derivatives of the compound.

    Substitution: Substitution reactions may occur at different positions on the aromatic rings.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. Commonly used reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride).

Major Products:: The major products formed during chemical reactions with this compound would vary based on the specific reaction type and conditions applied.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers may explore derivatives of this compound for potential drug development.

    Organic Synthesis: It could serve as a building block in the synthesis of more complex molecules.

Biology and Medicine::

    Biological Activity: Investigating its biological effects, such as enzyme inhibition or receptor binding.

    Drug Discovery: Screening for pharmacological activity against specific targets.

Industry::

    Fine Chemicals:

Mechanism of Action

The precise mechanism of action remains elusive due to limited available data. Further studies are necessary to elucidate its interactions with cellular components and molecular pathways.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H18N2O5/c1-23-15-7-6-11(8-16(15)24-2)14-10-17(25-20-14)18(22)19-12-4-3-5-13(21)9-12/h3-9,17,21H,10H2,1-2H3,(H,19,22)

InChI Key

LESIDTNMPFIAMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(C2)C(=O)NC3=CC(=CC=C3)O)OC

Origin of Product

United States

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